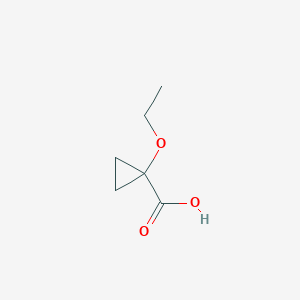

1-Ethoxycyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethoxycyclopropane-1-carboxylic acid is a derivative of cyclopropane carboxylic acid where an ethoxy group is attached to the cyclopropane ring. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of its properties and reactivity. For instance, the study of 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives in the context of plant biochemistry offers a glimpse into the reactivity of cyclopropane-containing compounds .

Synthesis Analysis

The synthesis of related compounds, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, involves multiple steps including cyclopropanation, Curtius rearrangement, and oxidative cleavage . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant ring strain and influences the chemical reactivity of the compound. The presence of substituents, such as an ethoxy group, would affect the electron distribution and potentially the stereochemistry of the molecule.

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives like ACC is influenced by the ring strain and the nature of the substituents. For example, ACC is stereospecifically converted to ethylene in plant tissues, and this reaction is sensitive to the stereochemistry of the substituents on the cyclopropane ring . This suggests that this compound could also exhibit specific reactivity patterns based on its stereochemistry.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of this compound, we can infer that the compound would likely be a liquid at room temperature and exhibit properties typical of both ethers and carboxylic acids. The ethoxy group would contribute to the compound's solubility in organic solvents, while the carboxylic acid group would enable it to participate in hydrogen bonding and potentially increase its water solubility.

Aplicaciones Científicas De Investigación

Role in Plant Growth and Development

1-Ethoxycyclopropane-1-carboxylic acid (ECA) is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a non-protein amino acid and the immediate precursor of ethylene in plants. Ethylene is a plant hormone that regulates a wide array of vegetative and developmental processes. Research has shown that ACC plays a significant role in plant development, independent of its function in ethylene biosynthesis. This includes involvement in cell wall signaling, guard mother cell division, and pathogen virulence (Polko & Kieber, 2019). ACC's synthesis, conjugation, and deamination, along with its transport throughout the plant, have been identified as crucial factors influencing plant responses to environmental cues (Vanderstraeten & Van Der Straeten, 2017).

Stress Mitigation in Plants

Beneficial rhizobacteria producing ACC deaminase can mitigate the effects of drought and salt stress on plants by degrading ACC, thereby reducing stress-induced ethylene levels. This application has been demonstrated to improve the growth and biomass characteristics of plants under stress conditions, highlighting the potential of ECA-related research for enhancing agricultural productivity and sustainability (Tiwari et al., 2018).

Ethylene Biosynthesis and Regulation

Studies on the uptake and transport of ACC, such as those using Arabidopsis thaliana, have further elucidated the mechanisms by which plants regulate ethylene biosynthesis. For instance, the identification of a specific transporter, LYSINE HISTIDINE TRANSPORTER1 (LHT1), has provided insights into how ACC is transported across cell membranes, influencing ethylene responses in plants (Song et al., 2017). Another study identified the involvement of LHT1 in the uptake of ACC, further emphasizing the complex regulation of ethylene synthesis and signaling pathways (Shin et al., 2015).

Potential for Agronomic Applications

The detailed understanding of ACC's role in plant physiology, beyond its conversion to ethylene, opens new avenues for agricultural innovation. By manipulating ACC levels and transport in plants, it may be possible to develop crops that are more resilient to environmental stressors or that have improved growth and yield characteristics. Research into the regulation of ACC synthesis and its transport within plants suggests potential strategies for enhancing crop resilience and productivity (Vanderstraeten & Van Der Straeten, 2017), (Tiwari et al., 2018).

Direcciones Futuras

While specific future directions for 1-Ethoxycyclopropane-1-carboxylic acid are not mentioned in the searched resources, research into similar compounds like 1-Aminocyclopropane-1-carboxylic acid (ACC) suggests a growing body of evidence that ACC plays a signaling role independent of biosynthesis . This could open up new avenues for research and potential applications in agronomy .

Mecanismo De Acción

Target of Action

The primary target of 1-Ethoxycyclopropane-1-carboxylic acid is the enzyme 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO) . This enzyme plays a crucial role in the biosynthesis of the plant hormone ethylene .

Mode of Action

This compound interacts with its target, ACO, by serving as a substrate for the enzyme . The compound is converted into ethylene, a plant hormone, through a reaction catalyzed by ACO .

Biochemical Pathways

The compound is involved in the ethylene biosynthesis pathway . This pathway consists of two dedicated steps. In the first step, S-adenosyl-L-methionine (SAM) is converted into 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC-synthase (ACS). In the second step, ACC is converted into ethylene by ACC-oxidase (ACO) .

Pharmacokinetics

It is known that the compound can be readily converted into ethylene by nearly all plant tissues .

Result of Action

The conversion of this compound into ethylene results in the regulation of a wide range of developmental processes and responses to biotic and abiotic stresses in plants . These include seed dormancy, germination, vegetative growth, flowering, climacteric fruit ripening, and senescence .

Action Environment

The action of 1-Ethoxyclopropane-1-carboxylic acid is influenced by various environmental factors. For instance, the rate of ACC formation, a precursor to ethylene, differs in response to developmental, hormonal, and environmental cues .

Propiedades

IUPAC Name |

1-ethoxycyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKRPAVLUNGZQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563431 |

Source

|

| Record name | 1-Ethoxycyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128732-53-6 |

Source

|

| Record name | 1-Ethoxycyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)